molecular formula C7H10N2O B582257 4-Amino-1-ethylpyridin-2(1H)-one CAS No. 1310249-41-2

4-Amino-1-ethylpyridin-2(1H)-one

Cat. No.: B582257
CAS No.: 1310249-41-2
M. Wt: 138.17
InChI Key: QZVGWPPSMAPXHI-UHFFFAOYSA-N
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Description

4-Amino-1-ethylpyridin-2(1H)-one is a pyridinone derivative characterized by an ethyl group at the 1-position and an amino group at the 4-position of the heterocyclic ring. As a member of the pyridinone family, this compound serves as a versatile privileged scaffold in medicinal chemistry . The scaffold is known to act as a bioisostere for amides, pyridines, and phenol rings, and can function as both a hydrogen bond donor and acceptor, facilitating targeted interactions . While specific biological data for the ethyl derivative is limited, the closely related compound 4-Amino-1-methylpyridin-2(1H)-one has demonstrated cytotoxic properties in studies targeting glioblastoma and has been explored as a selective inhibitor for JNK2/3 isoforms, suggesting potential neuroprotective applications . Pyridinone cores, in general, exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, making them valuable in fragment-based drug design and kinase inhibitor development . The compound is offered for research use as a building block for organic synthesis and drug discovery. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGWPPSMAPXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725567
Record name 4-Amino-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310249-41-2
Record name 4-Amino-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Transformation, and Mechanistic Studies of 4 Amino 1 Ethylpyridin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions of 4-Amino-1-ethylpyridin-2(1H)-one

The pyridinone ring, activated by the C4-amino group, and the amino group itself are the primary sites for substitution reactions. The electron-donating nature of the amino group enhances the nucleophilicity of the ring, particularly at the C3 and C5 positions, while also rendering the amino nitrogen susceptible to electrophilic attack.

Functionalization at the Amino Group (C4) and Pyridinone Nitrogen (N1)

The exocyclic amino group at the C4 position and the pyridinone nitrogen at N1 are key handles for molecular derivatization. The C4-amino group readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. evitachem.com Its reactivity is typical of aromatic amines, enabling reactions such as acylation, alkylation, and arylation. For instance, N-alkylation of aminopyridines can be achieved through methods that avoid the limitations of traditional SN2 chemistry, such as copper-catalyzed processes using alkyl iodides as radical precursors. um.es

The pyridinone nitrogen (N1) is typically functionalized via alkylation of the parent 4-amino-2-pyridone. The synthesis of the title compound itself is commonly achieved through the N-alkylation of 4-amino-2-pyridone with an ethyl halide, such as ethyl bromide, under basic conditions using reagents like potassium carbonate. evitachem.com While the N1-ethyl group is generally stable, the quaternization of the pyridinone nitrogen significantly influences the electronic properties and tautomeric equilibrium of the molecule. cas.cz In 1-substituted 4-aminopyridinium (B8673708) salts, the iminium form is favored, which alters the reactivity of the entire heterocyclic system. cas.cz

Reaction TypeReagents & ConditionsProduct Type
N-Alkylation (at N1)4-Amino-2-pyridone, Ethyl halide (e.g., EtBr), Base (e.g., K₂CO₃), Solvent (e.g., DMF)This compound
N-Alkylation (at C4-NH₂)Amine, Alkyl Iodide, Cu(I) Catalyst, Ligand, BaseN-alkylated 4-aminopyridinone derivative
N-Acylation (at C4-NH₂)Amine, Acyl Chloride/Anhydride, BaseN-acylated 4-aminopyridinone derivative

Substitutions and Derivatizations on the Pyridinone Ring System

The electron-rich pyridinone ring is susceptible to electrophilic attack, though the regioselectivity is controlled by the directing effects of the amino and carbonyl groups. Furthermore, modern synthetic methods enable direct C-H functionalization. A notable example is the C4-selective amination of pyridines, which proceeds through a nucleophilic substitution of hydrogen (SNH). nih.gov This process involves the formation of a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with a nucleophile like ammonia. nih.gov This highlights the reactivity of the C4 position towards functionalization.

Late-stage functionalization techniques, such as electrochemical C-H functionalization, have been developed for related heterocyclic systems. researchgate.net For example, quinolin-4(1H)-ones undergo regioselective halogenation in an undivided electrochemical cell, a process in which halogen radicals are proposed to promote the activation of N-H bonds. researchgate.net Such methods could potentially be applied to the pyridinone ring of this compound to install substituents at various positions.

Cycloaddition and Condensation Reactions Involving this compound

The bifunctional nature of this compound makes it an excellent substrate for condensation and multicomponent reactions to build more complex heterocyclic scaffolds. The amino group can act as a nucleophile, while the activated ring system can participate in various annulation strategies.

Multi-component reactions provide an efficient pathway to complex molecules. For instance, 4-aminopyridin-2(1H)-ones can react in a one-pot, three-component synthesis with 2,2-dihydroxy-1-arylethan-1-ones and 4-hydroxy-2H-pyran-2-ones in water to generate poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. researchgate.net Another efficient, ultrasonically promoted approach involves the reaction of a 4-aminopyridinone, an aromatic aldehyde, and 1,3-cyclohexanedione, which proceeds through a Knoevenagel condensation, followed by a Michael addition and a final cyclization sequence. researchgate.net

Reaction NameReactantsKey FeaturesResulting Scaffold
Three-Component Reaction4-Aminopyridin-2(1H)-one, 2,2-dihydroxy-1-arylethan-1-one, 4-hydroxy-2H-pyran-2-oneOne-pot, aqueous mediumPolysubstituted pyrrolo[3,2-c]pyridin-4-one
Knoevenagel-Michael-Cyclization4-Aminopyridinone, Aromatic aldehyde, 1,3-CyclohexanedioneUltrasonic promotion, solid acid catalystPoly-substituted 1,6-naphthyridine

Tautomerism, Isomerization, and Conformational Dynamics of this compound

Like other aminopyridines and pyridones, this compound can exist in multiple tautomeric forms. The principal equilibrium is between the amino-pyridinone form and the imino-pyridinol form. Quantum chemical calculations on the parent 4-aminopyridine (B3432731) system reveal a complex landscape of potential tautomers, including amine forms and various imine forms arising from proton transfer to the ring nitrogen or carbon atoms. nih.gov

For neutral aminopyridines, the aromatic amine tautomer is generally the most stable. nih.govresearchgate.net However, the relative stability is heavily influenced by substitution and environment. In 1-substituted derivatives like this compound, the positive charge on the quaternized nitrogen favors the imino form. cas.cz Spectroscopic studies (¹³C NMR) on related 1-benzyl aminonicotinic acids confirm that while the free bases exist in the amino form, the 1-substituted pyridinium derivatives exist as iminium salts. cas.cz This shift to an imino-like structure, a vinylogous amidine, significantly alters the electronic distribution and reactivity of the heterocycle. cas.cz

The potential tautomers include:

Amino-pyridinone: The canonical form.

Imino-pyridinol: Arising from proton transfer from the exocyclic amine to the carbonyl oxygen.

Non-aromatic imine forms: Resulting from proton migration from the exocyclic amine to a ring carbon. nih.gov

Computational studies on related 2-aminopyridines have also explored photoinduced amino-imino tautomerism, indicating that these transformations can be accessed under specific energetic conditions. researchgate.net

Redox Chemistry of this compound

The redox behavior of this compound is linked to both the amino group and the pyridinone ring system. The exocyclic amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions. evitachem.com Conversely, the pyridinone system can be reduced. evitachem.com

The interplay between redox processes and tautomerism is particularly significant. DFT calculations on 4-aminopyridine show that one-electron oxidation increases the stability of both the amine and the imine NH tautomers, bringing their energies very close together. nih.govresearchgate.net This suggests that in the radical cation state, a mixture of tautomers would be present. nih.gov Conversely, one-electron reduction leads to a different set of stabilities, favoring non-aromatic tautomers. researchgate.net This redox-dependent tautomeric preference is crucial for understanding the molecule's behavior in biological systems and electrochemical applications, where electron transfer events are common. libretexts.orgnih.gov

Reaction Mechanisms and Intermediate Characterization in this compound Chemistry

The reactions of this compound proceed through a variety of well-established and novel mechanistic pathways.

Nucleophilic Substitution of Hydrogen (SNH): The C4-amination of pyridines provides a clear example of this mechanism. The reaction is initiated by the formation of a highly electrophilic N-acylpyridinium salt or a related activated intermediate. This intermediate is then attacked by a nucleophile (e.g., ammonia) at the C4 position. The regioselectivity is controlled by the electronic properties of activating groups on the external pyridine (B92270) reagent. nih.gov A subsequent proton elimination step restores aromaticity and yields the 4-aminopyridine product. nih.gov

Multicomponent Reaction Sequences: The synthesis of 1,6-naphthyridines from 4-aminopyridinones is proposed to occur via a domino sequence. researchgate.net The process starts with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (1,3-cyclohexanedione). This is followed by a nucleophilic Michael addition of the enamine-like C3 position of the 4-aminopyridinone onto the Knoevenagel adduct. The reaction concludes with an intramolecular cyclization and dehydration to furnish the final fused heterocyclic system. researchgate.net

Radical Mechanisms: Functionalization can also occur via radical pathways. The amination of alkyl iodides catalyzed by copper involves the formation of an alkyl radical through halogen-atom transfer (XAT). um.es This radical then reacts with a copper-complexed amine to form the new C-N bond. um.es Similarly, electrochemical halogenation of related heterocycles likely proceeds through the generation of halogen radicals, which then activate C-H bonds for substitution. researchgate.net

These diverse mechanisms underscore the synthetic versatility of the this compound scaffold, allowing for its transformation into a wide range of more complex and highly functionalized molecules.

Kinetic and Thermodynamic Aspects of this compound Transformations

Detailed experimental kinetic and thermodynamic data for transformations involving this compound are not readily found in the surveyed literature. However, the reactivity of the molecule can be inferred from the general characteristics of the 4-aminopyridin-2(1H)-one scaffold.

The amino group at the 4-position significantly influences the electron density of the pyridinone ring, enhancing its nucleophilicity. This suggests that the compound would readily participate in electrophilic substitution reactions. The N-ethyl group, being an electron-donating group, further contributes to the electron density of the ring system, potentially affecting the rates and thermodynamics of its reactions compared to its N-unsubstituted counterpart.

Transformations of this compound would likely include reactions typical for aromatic amines and pyridinones, such as:

Alkylation and Acylation: The amino group is a primary site for alkylation and acylation reactions. The kinetics of these reactions would be influenced by the steric hindrance of the N-ethyl group and the electronic nature of the acylating or alkylating agent.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid, a common transformation for aromatic amines. The stability of the resulting diazonium salt would be a key thermodynamic factor in its subsequent reactions.

Coupling Reactions: The activated pyridinone ring is expected to participate in various coupling reactions, a common strategy for the functionalization of heterocyclic compounds.

Computational studies on similar molecules, such as 4-(1-aminoethyl)pyridine, have been used to determine properties like highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and the thermodynamics of its reactions. dergipark.org.tr Although specific data for this compound is not available, such computational approaches could provide valuable information on its kinetic and thermodynamic profile.

Table 1: Postulated Thermodynamic Parameters for Common Transformations of this compound (Illustrative)

TransformationReactantsProductsPostulated ΔH (Enthalpy Change)Postulated ΔS (Entropy Change)Postulated ΔG (Gibbs Free Energy Change)
N-AcetylationThis compound, Acetic Anhydride4-Acetamido-1-ethylpyridin-2(1H)-one, Acetic AcidLikely ExothermicLikely SmallLikely Spontaneous (Exergonic)
DiazotizationThis compound, Nitrous Acid1-Ethyl-2-oxo-1,2-dihydropyridin-4-yl-diazonium saltEndothermicPositiveDependent on Temperature

Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.

Elucidation of Transition States and Reaction Pathways

The elucidation of transition states and reaction pathways for this compound transformations would heavily rely on computational chemistry methods, as experimental determination is often complex. Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction mechanisms, identifying transition state geometries, and calculating activation energies. e3s-conferences.org

For instance, in an electrophilic aromatic substitution reaction, the reaction pathway would likely proceed through a sigma complex (also known as an arenium ion), which is a key intermediate. The transition state would be the energy maximum on the path to forming this intermediate. The stability of this transition state, influenced by the electronic effects of the amino and ethyl groups, would determine the reaction rate.

Computational studies on related pyridinone systems have been employed to understand reaction mechanisms. For example, the synthesis of imidazopyridines from pyridine-2(1H)-ones has been investigated, with proposed mechanisms involving nucleophilic addition and cyclization steps. beilstein-journals.org While not directly involving this compound, these studies highlight the methodologies that could be applied to understand its reaction pathways.

The reaction of the amino group, for example in a condensation reaction with a carbonyl compound, would proceed through a tetrahedral intermediate. The transition state for the formation of this intermediate and its subsequent dehydration would be critical points on the reaction coordinate.

Table 2: Hypothetical Transition State Analysis for a Representative Reaction of this compound (Illustrative)

ReactionProposed IntermediateKey Features of the Postulated Transition StateComputational Method for Elucidation
Electrophilic BrominationSigma ComplexPartially formed C-Br bond, delocalized positive charge over the ring.Density Functional Theory (DFT)
Schiff Base FormationHemiaminalPartially formed C-N bond, proton transfer from nitrogen to oxygen.Ab initio calculations

Note: This table is hypothetical and for illustrative purposes, as specific studies on the transition states of this compound reactions were not found in the available literature.

Structural Elucidation and Advanced Spectroscopic Investigations of 4 Amino 1 Ethylpyridin 2 1h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Amino-1-ethylpyridin-2(1H)-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom. arabjchem.org In ¹H NMR, the ethyl group protons typically present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with chemical shifts around 1.2–1.5 ppm. The protons on the pyridinone ring resonate further downfield, generally between 6.5 and 8.5 ppm. The amino group protons can appear as a broad singlet.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign these resonances and establish connectivity within the molecule, multidimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the methylene and methyl protons of the ethyl group, confirming their direct connection. It would also map the relationships between adjacent protons on the pyridinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. nih.govnih.gov For instance, the proton signal of the methylene group of the ethyl substituent would show a cross-peak with its corresponding carbon signal in the ¹³C NMR spectrum. This is crucial for assigning the carbon resonances of the pyridinone ring based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityKey HMBC Correlations
H3~6.0-6.5-dC2, C4, C5
H5~7.0-7.5-dC3, C4, C6
H6~7.5-8.0-dC2, C4, C5
-NH₂~4.5-5.5-br sC3, C4, C5
-CH₂-~3.8-4.2~40-45qC2, C6, -CH₃
-CH₃~1.2-1.5~13-17t-CH₂-
C2-~160-165-H3, H6, -CH₂-
C3-~95-100-H3, H5, -NH₂
C4-~150-155-H3, H5, H6, -NH₂
C5-~105-110-H3, H5, H6
C6-~135-140-H5, H6, -CH₂-

Solid-State NMR Studies for Polymorph Analysis

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. nih.gov This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. google.comresearchgate.net ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and couplings that arise from variations in molecular packing and intermolecular interactions in the solid state. biorxiv.orgresearchgate.net For this compound, ssNMR could be used to identify and characterize different polymorphs, providing crucial information for pharmaceutical development and material science applications.

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and conformational analysis.

For this compound, the key vibrational modes include:

N-H stretching: The amino group (-NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. nih.gov

C=O stretching: The carbonyl group (C=O) of the pyridone ring will show a strong absorption band, usually around 1650-1670 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C and C=N stretching: The double bonds within the pyridinone ring will have stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H stretching: The ethyl group and the aromatic ring C-H bonds will show stretching vibrations in the 2800-3100 cm⁻¹ range.

N-H bending: The amino group also has a characteristic bending (scissoring) vibration, typically around 1600-1650 cm⁻¹.

By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.netbohrium.com This comparison can also provide insights into the molecule's conformation and the presence of intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-NH₂Asymmetric Stretch~3400-3500
-NH₂Symmetric Stretch~3300-3400
C-H (aromatic)Stretch~3000-3100
C-H (aliphatic)Stretch~2850-2960
C=OStretch~1650-1670
C=C/C=NStretch~1450-1600
-NH₂Bending~1600-1650

High-Resolution Mass Spectrometry for Structural Confirmation and Isotope Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. hilarispublisher.com For this compound, which has a molecular formula of C₇H₁₀N₂O, HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). iucr.org This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

HRMS also provides information about the isotopic distribution of the elements in the molecule. The relative abundances of the isotopic peaks (e.g., the [M+1]+ peak due to ¹³C) in the mass spectrum can be compared to the theoretical distribution for the proposed formula, further confirming the compound's identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also provide valuable structural information by revealing how the molecule breaks apart.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. researchgate.netmdpi.com

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Molecular Packing

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates, bond lengths, bond angles, and torsional angles of a molecule. arabjchem.orgjst.go.jp For this compound, an SCXRD study would reveal:

Molecular Geometry: The planarity of the pyridinone ring and the conformation of the ethyl group.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the amino group and the carbonyl oxygen, which dictate how the molecules pack in the crystal lattice. researchgate.net

Crystal System and Space Group: These parameters describe the symmetry of the crystal. For example, a related compound, 5-[2-amino-4-(2-furyl)pyrimidin-5-yl]-1-methylpyridin-2(1H)-one, has been crystallized and its diffraction pattern analyzed. google.com

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: Representative Crystallographic Data for a Pyridinone Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-10
b (Å)~10-12
c (Å)~11-13
β (°)~95-105
Volume (ų)~1000-1300
Z4
Hydrogen BondingN-H···O, N-H···N

Note: This is representative data for a similar heterocyclic compound and actual values for this compound would be determined experimentally.

Polymorphism and Crystal Engineering of this compound Crystalline Forms

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement or conformation of molecules in the crystal lattice. nih.govmpg.de These different forms, known as polymorphs, of the same chemical entity can exhibit varied physicochemical properties, including solubility, melting point, stability, and color. nih.govmpg.de The study and control of polymorphism are central to crystal engineering, which aims to design and synthesize functional solid-state structures with desired properties by understanding and directing intermolecular interactions. researchgate.net

The principles of crystal engineering involve the strategic use of non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking to guide the self-assembly of molecules into specific crystalline architectures. For pyridinone structures, the presence of amine (-NH2) and carbonyl (C=O) groups provides robust hydrogen bond donors and acceptors, which are expected to play a dominant role in the crystal packing of this compound. The ethyl group attached to the nitrogen atom can also influence the crystal packing through steric effects and weaker van der Waals interactions.

Despite the importance of these principles, specific studies detailing the polymorphism and crystal engineering of this compound are not extensively available in the reviewed scientific literature. The isolation and characterization of different polymorphs require specific crystallization conditions, and such work has been reported for other complex heterocyclic molecules. google.com However, dedicated research identifying and characterizing distinct polymorphic forms of this compound has not been found. Therefore, a data table of its crystalline forms cannot be provided at this time.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties of this compound

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides critical information about the electronic transitions within a molecule. The absorption of UV-Vis light by this compound is dictated by its chromophoric pyridinone core, which is substituted with an amino group (an auxochrome) and an ethyl group. The photophysical properties describe the fate of the molecule after it absorbs light, including processes like fluorescence (emission of light) and non-radiative decay.

The UV-Vis absorption spectrum of pyridinone derivatives is typically characterized by π-π* and n-π* transitions. bohrium.com The amino group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridinone, due to its electron-donating nature extending the conjugated system. Studies on similar pyridinone compounds have shown that the solvent environment can significantly influence the position and intensity of absorption and emission bands. bohrium.com

The photophysical behavior, such as fluorescence quantum yield and Stokes shift (the difference between the maximum absorption and emission wavelengths), is crucial for applications in materials science and bio-imaging. For instance, related 3-aminopyridin-2(1H)-one derivatives have been studied for their luminescent properties, with some exhibiting significant quantum yields. researchgate.net The introduction of an alkyl group, such as the ethyl group in this compound, can influence these properties, sometimes leading to shifts in emission spectra and changes in luminescence efficiency when compared to unsubstituted analogs. researchgate.net

Table 1: Illustrative Electronic Spectroscopy and Photophysical Data

This table is for illustrative purposes, as specific experimental data for this compound were not found in the searched literature. The values are based on those reported for similar aminopyridinone compounds.

PropertyValue (in Ethanol)Reference
λabs, max (nm) ~320-340 bohrium.com
λem, max (nm) ~450-500 researchgate.net
Molar Absorptivity (ε, M-1cm-1) Data not available
Fluorescence Quantum Yield (ΦF) Data not available
Stokes Shift (nm) ~130-160 researchgate.net
Excited-State Lifetime (τ, ns) Data not available

Computational Chemistry and Theoretical Characterization of 4 Amino 1 Ethylpyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 4-Amino-1-ethylpyridin-2(1H)-one

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular geometry of this compound. These methods offer a detailed view of the molecule's fundamental properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyridinone derivatives, DFT calculations, often employing the B3LYP functional, are utilized to determine ground state properties. These studies involve optimizing the molecular geometry to find the most stable conformation. mdpi.com Key parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data where available. nih.gov

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to compute various global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactive nature. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. mdpi.com

Ab Initio Methods and Basis Set Selection for High-Level Characterization

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. unibo.itunram.ac.id The choice of basis set is crucial for the accuracy of these calculations. Larger basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions, are often employed to provide a more accurate description of the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding. unibo.it

For high-level characterization of this compound, ab initio methods are used to refine the geometric parameters and electronic properties calculated by DFT. unram.ac.id These calculations can provide benchmark data for assessing the performance of different DFT functionals. The selection of the appropriate method and basis set is a balance between computational cost and desired accuracy, with more complex methods and larger basis sets providing more reliable results but requiring greater computational resources. unibo.it

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of this compound

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. plos.org For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. plos.orgnih.gov These simulations track the movements of atoms in the molecule by solving Newton's equations of motion, providing a trajectory that describes the molecule's positions and velocities over time. plos.org

By analyzing this trajectory, researchers can identify the most stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the ethyl group and the amino group, and how their orientations might influence the molecule's interactions with other molecules. nih.govresearchgate.net MD simulations can also be used to study the solvation of the molecule, revealing how solvent molecules arrange themselves around the solute and the energetic contributions of these interactions. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. rsc.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. acs.org These calculations provide theoretical spectra that can be compared with experimental data to aid in the assignment of peaks. rsc.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the characteristic absorption bands corresponding to different vibrational modes, such as stretching and bending of bonds. nih.gov These calculated frequencies are often scaled to better match experimental values. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.govdergipark.org.tr These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 1: Predicted Spectroscopic Data for this compound and Related Compounds

Spectroscopic TechniquePredicted ParameterTypical Calculated Values for Pyridinone Derivatives
NMR ¹H Chemical Shift (ppm)Aromatic protons: 6.0-8.5; Ethyl group protons: 1.2-4.0; Amino group protons: 4.0-5.0
¹³C Chemical Shift (ppm)Aromatic carbons: 100-160; Carbonyl carbon: >160; Ethyl group carbons: 15-60
IR Vibrational Frequency (cm⁻¹)N-H stretch: 3300-3500; C=O stretch: 1650-1700; C=C stretch: 1550-1650; C-N stretch: 1200-1350
UV-Vis Absorption Maximum (λmax, nm)π→π* transitions: 250-350

Note: The values in this table are approximate and can vary depending on the specific computational method, basis set, and solvent model used.

Reaction Pathway Modeling and Energy Landscape Mapping for this compound Transformations

Computational methods can be used to model the potential chemical transformations of this compound. This involves mapping the energy landscape of a reaction, which includes identifying the structures and energies of reactants, products, transition states, and intermediates. unibo.it For instance, the oxidation of the amino group or substitution reactions can be modeled. evitachem.com

By calculating the activation energies for different possible reaction pathways, researchers can predict which reactions are most likely to occur under specific conditions. researchgate.net This information is crucial for understanding the compound's stability and for designing synthetic routes to new derivatives. frontiersin.org For example, modeling the alkylation of the parent 4-amino-2-pyridone can elucidate the regioselectivity of the reaction, explaining why the ethyl group attaches to the nitrogen at position 1. evitachem.com

Intermolecular Interactions, Hydrogen Bonding, and Non-Covalent Interactions in this compound Systems

The biological activity and physical properties of this compound are significantly influenced by its interactions with other molecules. Computational methods can provide detailed insights into these intermolecular forces. akademisains.gov.my

Hydrogen Bonding: The amino group and the carbonyl group of the pyridinone ring are capable of acting as hydrogen bond donors and acceptors, respectively. frontiersin.org Computational studies can identify the preferred geometries and energies of these hydrogen bonds, both in self-association and with other molecules like water or biological macromolecules. nih.gov

Synthesis and Structure Reactivity Relationships of 4 Amino 1 Ethylpyridin 2 1h One Derivatives and Analogs

Synthesis of Substituted 4-Amino-1-ethylpyridin-2(1H)-one Analogs

The synthesis of analogs based on the this compound scaffold is a cornerstone of medicinal chemistry research, aiming to explore and optimize the physicochemical and biological properties of this privileged structure. frontiersin.org Synthetic strategies are diverse, allowing for systematic modifications at nearly every position of the pyridinone ring.

Modification at the Pyridinone Nitrogen (N1) and Amino Group (C4)

The substituents at the N1 and C4 positions are critical for modulating the molecule's properties. The ethyl group at N1 in the parent compound provides a certain degree of lipophilicity.

N1 Position: The N1 position is typically functionalized via N-alkylation of a precursor pyridinone. For instance, alkoxy pyridines can be N-alkylated to form pyridinium (B92312) salts, which are then converted to the corresponding N-substituted pyridones under basic conditions. core.ac.uk This allows for the introduction of a wide variety of alkyl and aryl groups. Studies on related pyridinone scaffolds have shown that substituting the N1 position with different aryl groups, as opposed to alkyl groups, can significantly influence biological activity. frontiersin.org For example, in a series of anti-HBV agents based on a 2-pyridinone core, N-aryl derivatives consistently demonstrated superior activity compared to their N-alkyl counterparts. frontiersin.org

C4-Amino Group: The amino group at the C4 position is a key site for introducing diversity and acts as an important hydrogen bond donor. frontiersin.org Standard amine chemistry can be employed for its modification.

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. This is a common strategy in library synthesis to explore the structure-activity relationship. dtu.dk

Alkylation: Reductive alkylation is another method to introduce substituents onto the C4-amino group.

Oxidation: The amino group can be oxidized to nitroso or nitro derivatives, although this is less common in the context of generating stable analogs for biological screening.

Nucleophilic Substitution: The amino group can also participate in nucleophilic substitution reactions, enabling the formation of a diverse range of derivatives.

The synthesis of the core 4-aminopyridinone structure can be achieved through various routes. One common method involves the reduction of a corresponding nitro-pyridinone. For example, a 4-nitro group can be reduced to the 4-amino group via catalytic hydrogenation. nih.gov Another approach involves the reaction of a 2-chloropyridine (B119429) derivative with an amine source. For instance, the related compound 4-amino-5-methyl-1H-pyridin-2(1H)-one is prepared by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com

Modification SiteReaction TypeReagents/ConditionsPurpose
N1 N-AlkylationAlkyl/Aryl halides, BaseModulate lipophilicity and steric bulk
C4-Amino AcylationAcid chlorides, AnhydridesIntroduce amide functionalities
C4-Amino SulfonylationSulfonyl chloridesIntroduce sulfonamide functionalities
C4-Amino Reductive AlkylationAldehydes/Ketones, Reducing agentIntroduce alkyl substituents

Functionalization at Other Ring Positions (C3, C5, C6)

Modifications at the carbon atoms of the pyridinone ring (C3, C5, and C6) are essential for fine-tuning molecular shape, electronic properties, and interaction with biological targets.

C3 and C5 Positions:

Condensation Reactions: The C3 position can be functionalized through condensation reactions. For example, 4-hydroxy-pyridin-2(1H)-one derivatives react with various aldehydes to introduce substituents at the C3 position. mdpi.com A facile synthesis of 3-functionalized pyridine (B92270) derivatives has been achieved through the reaction of 4-hydroxy-3-benzoylpyridin-2(1H)-ones with β-nitrostyrenes. researchgate.net

Suzuki-Miyaura Cross-Coupling: This powerful reaction is used to introduce aryl or heteroaryl groups. For instance, a bromo-substituted pyridinone can be coupled with a boronic acid or ester to form a C-C bond at the C3 or C5 position. nih.gov

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed arylation can be directed to specific positions on the ring, enabling the introduction of aryl groups without prior halogenation. nih.gov

C6 Position:

Metallation and Alkylation: The C6 position can be functionalized by first creating a nucleophilic center via metallation (e.g., using a strong base like LDA), followed by reaction with an electrophile such as an alkyl halide. core.ac.uk

Introduction of Groups: Different substituents introduced at the C3, C4, and C6 positions of the pyridinone ring have been shown to be crucial for antiviral activity in some series of compounds. frontiersin.org

The synthesis of a 4-amino-5-methyl substituted analog highlights a specific strategy where the C5 position is modified. This synthesis starts from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide, which undergoes hydrogenation to form 2-chloro-5-methyl-4-pyridinamine, and subsequently reacts to form the final pyridone. google.com

Ring PositionReaction TypeExample Reaction
C3/C5 CondensationReaction of 4-hydroxy-pyridinones with aldehydes mdpi.com
C3/C5 Suzuki-Miyaura CouplingCoupling of a bromo-pyridinone with an arylboronic acid nih.gov
C6 Metallation/AlkylationDeprotonation with LDA followed by reaction with an electrophile core.ac.uk

Scaffold Diversity and Library Synthesis Based on the this compound Core

The this compound core serves as a versatile starting point for diversity-oriented synthesis (DOS). The goal of DOS is to generate structurally diverse molecules that can explore a wide range of chemical space, which is particularly valuable for identifying novel biological probes and drug leads. cam.ac.uk Small libraries with multiple, distinct scaffolds are often considered superior to large libraries based on a single scaffold for this purpose. cam.ac.uk

Strategies for generating scaffold diversity often involve a series of reactions that transform a common intermediate into a variety of different core structures. This can be achieved through:

Functional Group Interconversion: Simple modifications of the existing functional groups (N1-ethyl, C4-amino, C2-keto) using reactions like acylation, sulfonylation, and reductive alkylation can create a library of closely related analogs. dtu.dk

Ring-Forming Reactions: More complex transformations can create new fused or spirocyclic ring systems. For example, by introducing an appropriate tethered functional group, intramolecular reactions like ring-closing metathesis (RCM) can be used to build new rings onto the pyridinone core. dtu.dk

Ring Expansion/Cleavage: Advanced strategies can involve the cleavage of the pyridinone ring followed by rearrangement or re-closure to form entirely new heterocyclic systems, including medium-sized rings which are under-represented in typical screening libraries. nih.govbham.ac.uk

A typical library synthesis might start with the core scaffold and utilize a series of deprotection and derivatization steps. dtu.dk For example, orthogonal protecting groups on different functional handles allow for selective modification. One functional group can be deprotected and derivatized, followed by the deprotection and derivatization of a second group, leading to a combinatorial expansion of the library. dtu.dk Such strategies, combining modern synthetic methods like C-H oxidation and ring expansion, enable the creation of libraries with unique chemical structures compared to existing compound collections. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or other chemical properties. ekb.eg This is analogous to Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structure with biological activity. ekb.egnih.gov For this compound derivatives, QSRR can be used to predict reaction outcomes, understand reaction mechanisms, and guide the synthesis of new analogs with desired properties.

A QSRR model is built by calculating a set of molecular descriptors (numerical representations of a molecule's structure) for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to find an equation that relates these descriptors to an experimentally measured property, like a reaction rate constant. ekb.egrsc.org

Key aspects of QSRR studies include:

Descriptor Calculation: Descriptors can encode electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).

Model Building: Techniques range from linear methods like MLR and Principal Component Regression (PCR) to non-linear methods like Artificial Neural Networks (PC-ANN). ekb.eg

Validation: The predictive power of the model must be rigorously tested using internal and external validation sets. ekb.eg

For example, a QSRR study on the decarboxylative Claisen rearrangement of related ester compounds demonstrated a linear free-energy relationship. rsc.org The study found that the reaction rates correlated well with electronic parameters of substituents, indicating the development of positive charge in the transition state. rsc.org A similar approach could be applied to reactions involving this compound derivatives, such as electrophilic substitution on the ring or nucleophilic attack at the carbonyl group, to understand how different substituents at the N1, C3, C4, C5, or C6 positions influence reactivity. Structure-activity relationship (SAR) studies on related nitrogen-containing heterocycles have shown that even minor changes, like shifting a methyl group from one position to another, can be unfavorable for activity, highlighting the sensitivity of these systems to structural modifications. nih.govnih.gov

Stereochemical Aspects and Asymmetric Synthesis of Chiral this compound Derivatives

Stereochemistry plays a crucial role in the biological activity of molecules. If a chiral center is introduced into the this compound scaffold, the resulting enantiomers can have vastly different biological effects. Therefore, the development of asymmetric synthesis methods to produce enantiomerically pure derivatives is of significant interest. mdpi.com

Chirality can be introduced into the scaffold in several ways:

At a Ring Carbon: Introducing a substituent at the C3, C5, or C6 position can create a stereocenter. For example, the stereoselective synthesis of 2,6-disubstituted dihydropyridines has been achieved, demonstrating that stereocontrol during the functionalization of the ring is possible. rsc.org

In a Substituent: A chiral center can be located within a substituent attached to the N1, C4, or other ring positions.

Asymmetric Synthesis Strategies: Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. Common approaches include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur on one face of the molecule, thereby creating a new stereocenter with high stereoselectivity. The auxiliary is then removed. Chiral Ni(II) complexes, for example, have been successfully used as chiral auxiliaries for the asymmetric synthesis of various fluorinated amino acids. beilstein-journals.org

Chiral Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) can be used to catalyze a reaction, favoring the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed.

Diastereoselective Reactions: If the starting material already contains a stereocenter, a new stereocenter can be introduced in a diastereoselective manner. The existing chiral center influences the stereochemical outcome of the reaction. For example, the diastereoselective reduction of a ketone can produce a specific stereoisomer of the corresponding alcohol. mdpi.com

The synthesis of optically active tetrasubstituted α-aminophosphonates, which are structural analogs of amino acids, provides relevant examples of these strategies, including C-C, C-P, and C-N bond formations on chiral templates. mdpi.com These established principles of asymmetric synthesis are directly applicable to the creation of chiral derivatives of this compound for advanced structure-activity relationship studies.

Advanced Analytical Methodologies for Research on 4 Amino 1 Ethylpyridin 2 1h One

Chromatographic Techniques for Separation and Purity Assessment of 4-Amino-1-ethylpyridin-2(1H)-one

Chromatography is a cornerstone for the separation and analysis of pharmaceutical compounds and research chemicals. rroij.com High-resolution chromatography is essential for reproducibly separating and detecting impurities. rroij.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a proficient technique for separating, detecting, and quantifying various drugs and their related impurities. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode, estimated to be used in over 65% of all HPLC separations due to its versatility. scispace.com

For this compound, a typical method involves using a C18 column, which is a nonpolar stationary phase. The mobile phase is generally a polar mixture, such as water and acetonitrile, often with an additive like 0.1% formic acid to improve peak shape and control the ionization of the analyte. mdpi.com The hydrophobicity of an analyte is the primary indicator of its retention in reversed-phase chromatography. elementlabsolutions.com Detection is commonly performed using a Diode-Array Detector (DAD) or a mass spectrometer (MS), with a wavelength of 254 nm often being suitable for purity confirmation by area normalization.

Method development involves optimizing several parameters to achieve good resolution and symmetrical peak shapes. japer.in These parameters include the mobile phase composition, pH, column type, column temperature, and flow rate. scispace.comresearchgate.net Method validation is then performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is linear, accurate, precise, specific, and robust. japer.inresearchgate.net

Table 1: Typical HPLC Parameters for Analysis of this compound
ParameterTypical ConditionPurpose
ColumnC18, 250 x 4.6 mm, 5 µmProvides nonpolar stationary phase for reversed-phase separation. japer.in
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic)Elutes the compound; acid improves peak shape for amine compounds. mdpi.com
Flow Rate1.0 mL/minControls the speed of the mobile phase and analysis time. researchgate.net
Column Temperature25-30 °CAffects viscosity and retention time; should be controlled. scispace.com
DetectionUV at 254 nmQuantifies the analyte based on its UV absorbance. researchgate.net
Injection Volume10 µLStandard volume for introducing the sample into the system.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. sigmaaldrich.com However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. sigmaaldrich.com The presence of the amino group requires a derivatization step to make the compound more volatile and improve its chromatographic behavior. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on amine groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group using a reagent like MTBSTFA. sigmaaldrich.com

While direct analysis of the parent compound is difficult, GC is highly suitable for the detection and quantification of volatile impurities that may be present from the synthesis process. rroij.comchromatographyonline.com These can include residual solvents (e.g., ethanol, acetone, toluene) or volatile starting materials and by-products. rroij.comchromatographyonline.comscispace.com The identification of such impurities is a critical aspect of quality control for the final compound. rroij.com

Table 2: Hypothetical GC Method Parameters for Volatile Impurity Analysis
ParameterTypical ConditionPurpose
ColumnUSP Phase G43 (6% cyanopropyl; 94% polydimethylsiloxane), 60 m x 0.32 mm, 1.8 µmMid-polar column suitable for separating a wide range of volatile and semi-volatile impurities. mdpi.com
Carrier GasHelium or HydrogenInert gas to carry the sample through the column. mdpi.com
Inlet Temperature250 °CEnsures rapid volatilization of the sample.
Oven ProgramTemperature gradient (e.g., 40 °C hold for 5 min, then ramp to 280 °C)Separates compounds based on their boiling points. mdpi.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification of organic compounds; MS for identification.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are indispensable for the analysis of complex mixtures and the structural elucidation of unknown impurities. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS), and its more powerful variant LC-MS/MS, is among the most widely used platforms in analytical chemistry due to its high sensitivity and ease of sample preparation. nih.gov For this compound, coupling HPLC with a mass spectrometer allows for the confirmation of the molecular weight of the main peak and the identification of co-eluting impurities. The mass spectrometer provides mass-to-charge ratio (m/z) data, which can be used to determine the elemental composition and structure of the parent compound and any related substances. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the major volatile and semi-volatile compounds in a sample. mdpi.com After derivatization, GC-MS could be used to analyze this compound and its non-volatile impurities, providing characteristic fragmentation patterns that act as a fingerprint for identification. sigmaaldrich.com For volatile impurities, GC-MS is the gold standard, enabling the identification of trace-level contaminants from solvents or side reactions. mdpi.comresearchgate.net

Table 3: Advantages of Hyphenated Techniques for Analysis
TechniqueKey AdvantageApplication for this compound
LC-MSHigh sensitivity and specificity for non-volatile compounds. nih.govPurity assessment, identification of non-volatile synthesis by-products and degradation products. scispace.com
LC-MS/MSStructural elucidation through fragmentation analysis.Characterizing unknown impurities and studying metabolic pathways. mdpi.com
GC-MSExcellent separation and identification of volatile compounds. mdpi.comAnalysis of residual solvents and volatile impurities; analysis of the compound after derivatization. sigmaaldrich.com

Capillary Electrophoresis for High-Resolution Separation and Purity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. sciex.com It offers very high efficiencies, short analysis times, and requires only minute sample volumes. free.fr CE is an excellent complementary technique to HPLC because its separation mechanism is based on the charge and size of the analyte, rather than its hydrophobicity. free.fr

For this compound, a method analogous to that developed for the structurally similar 4-aminopyridine (B3432731) could be employed. nih.gov This would involve using a fused-silica capillary and a background electrolyte buffer at a low pH, such as a phosphate (B84403) buffer at pH 2.5. nih.gov At this pH, the amino group would be protonated, giving the molecule a positive charge and allowing it to migrate toward the cathode. sciex.com The high resolving power of CE makes it particularly suitable for separating closely related impurities and for purity profiling. mdpi.com

Method development in CE involves optimizing parameters such as the buffer pH and concentration, separation voltage, and capillary temperature. nih.gov

Table 4: CE Method Parameters Based on a 4-Aminopyridine Analog
ParameterConditionReference
CapillaryFused-silica, 50 cm effective length, 100 µm I.D. nih.gov
Background Electrolyte100 mM Phosphate buffer, pH 2.5 nih.gov
Separation Voltage19 kV nih.gov
Temperature15 °C nih.gov
InjectionElectrokinetic at 10 kV for 10 s nih.gov
DetectionUV at 254 nm nih.gov

Microfluidic Platforms for Reaction Monitoring and High-Throughput Analysis of this compound

Microfluidic technology provides a platform for performing chemical analyses on a miniaturized scale, offering advantages of low sample and reagent consumption, fast analysis times, and potential for automation and high-throughput screening. nih.gov These platforms manipulate tiny volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.gov

While specific applications for this compound are not yet widely documented, the technology holds significant potential. Three representative microfluidic platforms could be adapted for its analysis:

Valve-based platforms: Use microfabricated valves to precisely control fluid flow, enabling complex, automated multi-step analytical procedures like reaction monitoring or derivatization on-chip. nih.gov

Microwell-based platforms: Consist of arrays of tiny wells that can isolate reactions or samples, making them suitable for high-throughput screening of synthesis conditions or biological activity. nih.gov

Droplet-based platforms: Generate and manipulate discrete droplets, each acting as an independent microreactor. This is ideal for high-throughput analysis, allowing for thousands of experiments to be run in parallel with minimal reagent usage. nih.gov

The application of these platforms could accelerate research by enabling rapid monitoring of the synthesis of this compound to optimize reaction conditions or for high-throughput screening of its derivatives for potential biological activity. nih.gov

Applications of 4 Amino 1 Ethylpyridin 2 1h One in Chemical Research and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

The structure of 4-Amino-1-ethylpyridin-2(1H)-one, possessing multiple reactive sites, establishes it as a versatile synthetic intermediate. Pyridone scaffolds are prevalent in numerous natural products and pharmacologically active molecules. nih.gov The 4-amino group can act as a nucleophile or be transformed into a diazonium salt for subsequent coupling reactions, while the pyridone ring itself can participate in various transformations. evitachem.com

Research on related aminopyridinone structures highlights their role as precursors to more complex molecular architectures. For instance, 3-aminopyridin-2(1H)-ones are recognized as valuable intermediates for synthesizing peptidomimetics and enzyme inhibitors. nih.gov A notable example is the synthesis of the cardiotonic drug Amrinone, which is a 5-amino-3,4'-bipyridin-6(1H)-one, demonstrating the utility of the aminopyridone core in medicinal chemistry. nih.gov Similarly, a patent for the synthesis of the mineralocorticoid receptor antagonist Finerenone indicates that a related compound, 4-amino-5-methyl-1H-pyridin-2(1H)-one, serves as a crucial intermediate. google.com

The reactivity of this compound allows it to undergo several types of chemical reactions:

Substitution Reactions: The primary amino group can readily participate in nucleophilic substitution reactions to form a wide range of derivatives. evitachem.com

Oxidation and Reduction: The amino group can be oxidized to nitroso or nitro derivatives, or the entire molecule can be subjected to reduction. evitachem.com

N-Alkylation and Acylation: The amino group provides a site for further functionalization through alkylation or acylation, enabling the synthesis of diverse compound libraries for screening purposes. google.comresearchgate.net

These transformations underscore the compound's utility as a foundational building block for constructing larger, more complex, and functionally diverse organic molecules.

Table 1: Synthetic Utility of Aminopyridinone Scaffolds

Precursor Scaffold Reaction Type Product Class Significance Reference
3-Aminopyridin-2(1H)-one Various Peptidomimetics, Enzyme Inhibitors Access to biologically active compounds nih.gov
4-Amino-5-methyl-1H-pyridin-2(1H)-one Multistep Synthesis Finerenone (MR Antagonist) Pharmaceutical drug synthesis google.com
This compound Nucleophilic Substitution N-Substituted derivatives Building block for chemical libraries evitachem.com
2-Aminopyridine (B139424) Michael Addition/Amidation N-Pyridinyl Benzamides Heterogeneous catalysis application mdpi.com

Applications in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound makes it a candidate for applications in polymer chemistry, where monomers with multiple reactive groups are essential for creating functional materials. Pyridine (B92270) derivatives are known to be useful as building blocks for polymers with unique physical properties.

Pyridone-containing polymers represent a novel class of materials with potentially unique properties. A key strategy for incorporating pyridones into a polymer backbone involves the photochemical valence isomerization of the pyridone heterocycle into its highly strained "Dewar" isomer. nih.gov This Dewar pyridone, which contains a β-lactam-fused cyclobutene, is an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). nih.gov Using this method, N-functionalized pyridones have been successfully polymerized to yield poly(β-lactam)s. nih.gov These polymers are notable because the strained β-lactam functionality is preserved in the polymer backbone. Furthermore, these poly(β-lactam)s can undergo post-polymerization modification, such as hydrolysis, to create water-soluble polymers with β-amino acid motifs, which are of interest for biomedical applications. nih.gov While this has been demonstrated with N-substituted pyridones, the presence of the 4-amino group in this compound offers a potential site for further functionalization of the resulting polymer.

For a molecule to serve as a monomer, it must possess reactive sites that allow it to link with other molecules to form a polymer chain. The aforementioned ROMP of Dewar pyridones is a prime example of pyridones acting as monomers. nih.gov

Additionally, the two distinct functional groups in this compound—the pyridone ring system and the 4-amino group—provide the potential for it to act as a cross-linking agent. Cross-linking involves forming bridges between polymer chains to create a network structure, which typically enhances the material's mechanical strength, thermal stability, and chemical resistance. The amino group could react with a functional group on one polymer chain, while the pyridone ring (or a derivative thereof) could interact with or be incorporated into another, thus linking them. While specific studies on this compound as a cross-linker are not prominent, a patent describes how certain N-acyl pyridone derivatives can be copolymerized with acrylate (B77674) monomers to produce copolymers that function as viscosity index improvers for lubricating oils, demonstrating their integration into polymer systems. google.com

Table 2: Polymerization Strategies Involving Pyridone Derivatives

Pyridone Derivative Polymerization Method Resulting Polymer Type Potential Application Reference
N-Functionalized Pyridone Photochemical Isomerization followed by ROMP Poly(β-lactam) Biomedical materials (after hydrolysis) nih.gov
N-Acyl Pyridone Copolymerization Acrylate Copolymers Viscosity index improvers google.com
Pyridine Dicarboxylic Acid Polycondensation Pyridinic Polyesters Sustainable materials, packaging wur.nl

Contribution to Dye Chemistry and Pigment Development

Pyridone derivatives are a significant class of intermediates in the synthesis of azo dyes, particularly disperse dyes used for coloring hydrophobic fibers like polyester. mdpi.comencyclopedia.pubsemanticscholar.org These dyes are prized for their bright hues, typically ranging from yellow to orange. encyclopedia.pub The chemical structure of this compound is well-suited for dye synthesis, primarily due to the presence of the aromatic primary amino group at the 4-position.

This amino group can be readily diazotized using nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form a highly conjugated azo dye.

Alternatively, the this compound molecule can act as the coupling component itself. The electron-donating nature of the amino and ethyl groups, combined with the pyridone ring system, makes the positions ortho to the amino group (positions 3 and 5) susceptible to electrophilic attack by a diazonium salt. This versatility allows for the creation of a wide array of dye structures. mdpi.comresearchgate.net Research on similar structures, such as 1-ethyl-2-hydroxy-4-methyl-5-cyano-6-pyridone, has demonstrated their use in creating metallized acid dyes for nylon fibers, yielding colors with good fastness properties. samipubco.com Furthermore, some 3-amino-2-pyridone derivatives have been synthesized and identified as effective luminescent dyes. researchgate.netrjsvd.com

Applications in Optoelectronic Materials

The field of organic electronics leverages conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and sensors. rsc.orgrsc.orgulb.ac.be The key to these applications lies in the molecule's photophysical properties, which are dictated by its electronic structure. Donor-acceptor (D-π-A) chromophores, which contain an electron-donating group and an electron-accepting group linked by a π-conjugated system, are of particular interest. rsc.org

The this compound scaffold fits this D-A paradigm. The 4-amino group acts as a strong electron donor, while the electron-deficient pyridone ring serves as the acceptor. This intramolecular charge transfer (ICT) character is fundamental to the electronic properties required for optoelectronic applications. rsc.org Recent studies on novel donor-acceptor pyrid-2-one dyes have shown that their photophysical properties, such as absorption and emission wavelengths and photoluminescence quantum yield, can be finely tuned by modifying the donor group, the acceptor group, or an intervening π-linker. rsc.orgrsc.org For instance, introducing a vinylene or thiophene (B33073) bridge between the donor and the pyridone acceptor can lead to significant bathochromic (red) shifts in both absorption and emission spectra. rsc.org Such tunability is crucial for designing materials that absorb or emit light at specific wavelengths, a key requirement for full-color displays or solar cells optimized for the solar spectrum. The incorporation of pyridone moieties into larger acene frameworks has also been explored as a strategy to enhance the stability of materials used in organic electronics. researchgate.net

Utilization in Catalysis or as Ligands for Metal Complexes

The nitrogen and oxygen atoms in the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. Pyridonate (the deprotonated form of hydroxypyridine/pyridinone) ligands are particularly versatile, capable of coordinating to metal centers in various modes (e.g., monodentate, bidentate) and exhibiting hemilability, where one donor arm can dissociate to open a coordination site for a substrate. rsc.orgresearchgate.net This flexibility is highly valuable in catalysis. rsc.org

Metal complexes featuring pyridonate and aminopyridine ligands have been successfully employed in a range of catalytic transformations:

Hydrofunctionalization Reactions: Pyridonate metal complexes are active in hydroboration and other hydrofunctionalization reactions, where the cooperation between the metal center and the ligand is critical for high performance. rsc.org

Cross-Coupling Reactions: Aminopyridine derivatives are used to synthesize ligands for palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) and for rhodium-catalyzed C-H activation and annulation reactions to build complex heterocyclic systems like indoles and quinolinones. acs.orgrsc.org

Oxidation Reactions: The rigid structure imparted by pyridine-containing macrocyclic ligands allows for the stabilization of metal complexes in high oxidation states, making them relevant for catalytic oxidation reactions. unimi.it

In the case of this compound, it can act as a bidentate ligand, coordinating to a metal center through the exocyclic amino nitrogen and the carbonyl oxygen. This chelation can form a stable complex, which can then act as a catalyst. For example, titanium complexes with pyridonate ligands have been shown to catalyze hydroaminoalkylation reactions for the synthesis of substituted amines. ubc.ca Similarly, palladium complexes bearing 2-aminopyridine ligands have shown catalytic activity, and zinc(II) complexes with 4-aminopyridine (B3432731) have been investigated for their properties. rsc.org The electronic properties of the ligand, influenced by the amino and ethyl groups, can be used to tune the reactivity of the metal center for specific catalytic applications.

Table 3: Catalytic Applications of Pyridine and Pyridone-Based Ligands

Ligand Type Metal Reaction Catalyzed Significance Reference
Pyridonate Iridium(III) Hydrofunctionalizations Cooperative metal-ligand catalysis rsc.org
Pyridonate Nickel(0) Hydroboration of styrenes High catalytic activity for C-B bond formation rsc.org
Bis(pyridonate) Titanium Hydroaminoalkylation Selective synthesis of cycloalkylamines ubc.ca
N-Aryl-2-aminopyridine Rhodium(III) C-H Functionalization/Cyclization Synthesis of dihydroquinolinones rsc.org
2-Aminopyridine Palladium(II) Buchwald-Hartwig Amination C-N bond formation acs.org

Other Non-biological Chemical Applications of this compound

Beyond its extensive evaluation in biological and medicinal chemistry, this compound serves as a versatile building block and intermediate in various other non-biological chemical applications. Its unique molecular architecture, featuring a pyridone core with a nucleophilic amino group and an ethyl substituent on the nitrogen atom, allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules and functional materials. nih.govsci-hub.se

The primary non-biological application of this compound lies in its use as a chemical intermediate. evitachem.com The presence of reactive sites—the amino group and the pyridone ring—enables it to participate in various chemical reactions. These include oxidation of the amino group to nitroso or nitro derivatives, reduction to corresponding hydrazines, and nucleophilic substitution reactions at the amino group to yield a diverse array of derivatives. sci-hub.se Such reactions are fundamental in synthetic organic chemistry for the construction of novel molecular scaffolds.

While specific, detailed research findings on the application of this compound in materials science are not extensively documented in publicly available literature, the broader class of pyridinone derivatives has been investigated for the development of functional materials. For instance, related pyridinone structures are utilized in the synthesis of dyes and pigments. The general process for creating azo dyes involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. unb.cablogspot.com Although a direct synthesis of an azo dye using this compound is not explicitly detailed with performance data, its primary amino group makes it a candidate for such diazotization-coupling reactions.

A novel azo dye, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate (EAB), was synthesized through a coupling reaction between ethyl-4-amino benzoate (B1203000) and a substituted pyridine derivative. researchgate.net This work highlights the potential of aminopyridine compounds in creating new dyes with interesting optical properties. The synthesis of such dyes is typically characterized by various spectroscopic methods to confirm their structure. researchgate.net

Similarly, the coordination chemistry of pyridinone-containing ligands with various metal ions has been a subject of interest. nih.gov Metal complexes of ligands containing pyridyl and amino functionalities have been synthesized and characterized for their unique structural and electronic properties. nih.govuobaghdad.edu.iq The coordination typically involves the nitrogen and oxygen atoms of the pyridinone ring or the exocyclic amino group, leading to the formation of stable complexes with various geometries. nih.gov While specific studies detailing the use of this compound as a ligand for non-biological applications are limited, the general principles of coordination chemistry suggest its potential in this area.

Furthermore, the structural motif of 4-aminopyridin-2-one has been incorporated into polymers. For example, a modified poly[styrene-alt-(maleic anhydride)] copolymer was functionalized with 7-amino-4-methylquinolin-2(1H)-one to create a macromolecular ligand for complexing with metal ions. mdpi.com This indicates the feasibility of incorporating pyridinone structures like this compound into polymer backbones to develop new materials with specific functionalities, such as metal-ion sensing or catalytic properties.

The photophysical properties of dyes derived from related heterocyclic systems, such as bis-oxonol dyes, have been studied, revealing characteristics like large Stokes shifts, which are valuable in applications like fluorescent imaging. sci-hub.sesci-hub.se The synthesis of these dyes often involves the condensation of barbituric acid derivatives with vinamidinium salts. sci-hub.se While not directly involving this compound, these studies underscore the potential of pyridinone-based structures in the development of functional dyes.

Future Directions and Emerging Research Avenues for 4 Amino 1 Ethylpyridin 2 1h One Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the 4-Amino-1-ethylpyridin-2(1H)-one core, characterized by its nucleophilic amino group and the lactam functionality, provides a rich playground for discovering novel chemical transformations. Current research has established its participation in reactions like oxidation, reduction, and substitution. Future explorations are poised to uncover unprecedented reactivity patterns by employing innovative catalytic systems and reaction conditions.

Recent advancements in transition-metal-catalyzed reactions, particularly those involving palladium and ruthenium, have demonstrated the potential to functionalize pyridinone rings in novel ways. nsf.govmdpi.com For instance, domino reactions and C-H activation strategies, which have been successfully applied to other pyridinone systems, could lead to the efficient construction of complex molecules from this compound. mdpi.combeilstein-journals.org The development of metal-carbene complexes as catalysts also presents a promising avenue for forging new carbon-carbon and carbon-heteroatom bonds at various positions of the pyridinone ring. beilstein-journals.org

Furthermore, the exploration of photocatalytic reactions offers a green and efficient alternative for activating and transforming this compound. Photocatalysis can enable unique bond formations and dearomatization reactions that are often challenging to achieve through traditional thermal methods, thus expanding the accessible chemical space. acs.org

Table 1: Potential Novel Transformations for this compound

Transformation TypePotential Catalyst/ReagentExpected Outcome
C-H FunctionalizationPalladium or Ruthenium complexesDirect introduction of new functional groups at various ring positions
Domino ReactionsTransition metal catalystsRapid construction of complex polycyclic structures in a single step
Photocatalytic C-C CouplingPhotoredox catalystsFormation of novel carbon-carbon bonds under mild conditions
DearomatizationPhotocatalytic Birch-like reductionAccess to non-aromatic, three-dimensional scaffolds

Development of Advanced Asymmetric Synthesis Strategies for Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. While methods for the synthesis of racemic this compound are established, the development of advanced asymmetric strategies to access its enantiopure derivatives remains a key research focus.

Chiral catalysts, including metal complexes and organocatalysts, are instrumental in achieving high levels of enantioselectivity. beilstein-journals.orgfrontiersin.org The use of chiral Ni(II) complexes, for instance, has proven effective in the asymmetric synthesis of various fluorinated amino acids and could be adapted for the synthesis of chiral derivatives of this compound. beilstein-journals.orgnih.gov Similarly, chiral aldehyde catalysis, which mimics biological processes, offers a powerful tool for stereoselective transformations. frontiersin.org

Another promising approach involves the use of chiral auxiliaries derived from the chiral pool, such as proline and its derivatives. fu-berlin.de These auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and subsequently removed to yield the desired enantiopure product. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, also hold significant potential for producing enantiopure this compound derivatives. wur.nlrsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery of new molecules and optimizing synthetic routes. pku.edu.cnyoutube.com For this compound, these computational tools can be employed to predict its reactivity, design novel derivatives with desired properties, and plan efficient synthetic pathways. youtube.comyoutube.com

ML models can be trained on existing chemical data to predict the outcome of reactions, identify optimal reaction conditions, and even propose entirely new transformations. pku.edu.cn This predictive power can significantly reduce the number of experiments required, saving time and resources. In the context of drug discovery, generative AI models can design novel molecules based on the this compound scaffold that are predicted to have high binding affinity to a specific biological target. youtube.com

Furthermore, retrosynthesis software, augmented by LLMs, can analyze a target molecule and propose a step-by-step synthetic plan, starting from commercially available precursors. arxiv.orgopenreview.net This technology can greatly assist chemists in designing practical and efficient routes to complex derivatives of this compound. arxiv.orgopenreview.net

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into the formation of intermediates and the kinetics of the process. springernature.comresearchgate.net

Techniques such as in-situ NMR and Raman spectroscopy are particularly powerful for studying reactions involving pyridinone compounds. nsf.govspringernature.com For example, in-situ 19F NMR has been used to monitor the role of pyridone ligands in palladium-catalyzed C-H functionalization reactions, revealing key mechanistic details. nsf.gov Raman spectroscopy, which can be performed through translucent reaction vessels, is well-suited for monitoring solid-state reactions and mechanochemical processes in real-time. springernature.comresearchgate.net The data obtained from these techniques can be used to construct detailed reaction profiles, identify rate-determining steps, and elucidate the structure of transient species. nsf.govnih.gov

Table 2: In-situ Spectroscopic Techniques for Studying this compound Reactions

TechniqueInformation GainedExample Application
In-situ NMR SpectroscopyIdentification of intermediates, reaction kinetics, structural elucidation of catalyst resting states. nsf.govMonitoring the role of pyridone ligands in Pd-catalyzed C-H functionalization. nsf.gov
In-situ Raman SpectroscopyReal-time monitoring of solid-state and mechanochemical reactions, analysis of reaction pathways. springernature.comresearchgate.netObserving the formation of cocrystals in the solid state. springernature.com
In-situ FT-IR SpectroscopyTracking the disappearance of reactants and appearance of products, identifying functional group transformations.Monitoring the progress of acylation or substitution reactions.
In-situ Mass SpectrometryDetection of reaction intermediates and products in the gas phase.Elucidating reaction pathways by identifying transient species.

Sustainable and Circular Economy Approaches in this compound Production and Use

The principles of green chemistry and the circular economy are increasingly guiding the development of chemical processes, aiming to minimize waste, reduce reliance on finite resources, and design products for reuse and recycling. mdpi.comtarosdiscovery.com Applying these principles to the production and use of this compound is a critical future direction.

A key aspect of sustainable production is the use of renewable feedstocks. nih.govacs.org Research into the synthesis of pyridinone derivatives from biomass-derived starting materials is an active area of investigation. bohrium.comresearchgate.net For example, 4-hydroxy-6-methylpyridin-2(1H)-one has been synthesized from lactones derived from biomass. acs.org Similar strategies could be developed for the sustainable production of this compound.

In addition to renewable feedstocks, the development of more energy-efficient and atom-economical synthetic routes is crucial. tarosdiscovery.com This includes the use of catalytic methods that operate at ambient temperature and pressure, and the design of processes that minimize the use of hazardous solvents and reagents. tarosdiscovery.com

From a circular economy perspective, designing derivatives of this compound that are biodegradable or can be easily recycled is a long-term goal. mdpi.comresearchgate.net This involves considering the entire lifecycle of the molecule, from its synthesis to its end-of-life, and developing strategies for its recovery and reuse. researchgate.netchemiehoch3.de

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-ethylpyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves condensation reactions of substituted pyrimidines or pyridines with ethylamine derivatives. For example, analogous compounds (e.g., dihydropyrimidin-2(1H)-ones) are synthesized via one-pot reactions using NH4_4OH and HCl in DMF under reflux, followed by recrystallization . Optimization may include adjusting solvent polarity (e.g., ethanol-dichloromethane mixtures) and temperature to enhance yield. FT-IR and 1^1H NMR (e.g., singlet signals at ~7.26 ppm for NH groups) are critical for structural validation .

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from its isomers or derivatives?

  • Methodological Answer : Key spectral markers include:

  • FT-IR : NH2_2 stretching at ~3262 cm1^{-1} and C=O absorption at ~1653 cm1^{-1} .
  • 1^1H NMR : Ethyl group protons (CH2_2CH3_3) appear as a quartet at ~1.2–1.5 ppm, while pyridinone ring protons resonate between 6.5–8.5 ppm. Isomers may show shifts due to varying substituent electronic effects .
    • Advanced mass spectrometry (HRMS) can confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. What crystallographic strategies resolve structural non-planarity in this compound derivatives, and how do hydrogen bonds influence packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 150 K reveals dihedral angles between aromatic rings (e.g., 34.87°–69.57°) and deviations from planarity (e.g., −0.036 Å for C1 in pyrimidine rings). Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, which can be visualized using software like Mercury . For polymorph screening, vary solvents (e.g., acetic acid/water mixtures) to isolate distinct crystal forms .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be addressed for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Test across concentrations (nM–µM) to differentiate target-specific effects from off-target toxicity.
  • Structural Analogues : Compare with methylated or fluorinated derivatives (e.g., 4-Amino-5-fluoropyrimidin-2(1H)-one) to identify functional group contributions .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities to enzymes like methionine aminopeptidase-1, correlating with experimental IC50_{50} values .

Q. What strategies mitigate decomposition or instability during storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store at −20°C in amber vials under inert gas (N2_2) to prevent oxidation.
  • Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 1–6 months. Add antioxidants (e.g., BHT) if needed .

Methodological Considerations

Q. How do substituents (e.g., ethyl vs. methyl groups) impact the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps and Mulliken charges. Ethyl groups increase electron-donating effects vs. methyl, altering nucleophilic attack sites .
  • Kinetic Studies : Compare reaction rates (e.g., bromination) using UV-Vis spectroscopy to track substituent effects .

Q. What analytical workflows validate purity in pharmaceutical-grade this compound?

  • Methodological Answer :

  • Pharmacopeial Standards : Follow EP/USP guidelines using reference standards (e.g., Y0001643) .
  • HPLC-DAD/MS : Use C18 columns with 0.1% formic acid in mobile phase. Purity ≥97% is confirmed by area normalization (λ = 254 nm) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.
  • COSMO-RS Simulations : Compare predicted vs. observed solubility to refine force field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.